4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline

Lipophilicity Permeability Physicochemical Properties

4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline (CAS 1855025-60-3) is a specialized fluorinated aromatic amine with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol. It belongs to a class of building blocks featuring a 3,3-difluorocyclobutyl motif, which is increasingly valued in medicinal chemistry for imparting conformational restriction, modulating lipophilicity, and enhancing metabolic stability in drug candidates.

Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
Cat. No. B12085206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline
Molecular FormulaC11H12F3NO
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)COC2=CC(=C(C=C2)N)F
InChIInChI=1S/C11H12F3NO/c12-9-3-8(1-2-10(9)15)16-6-7-4-11(13,14)5-7/h1-3,7H,4-6,15H2
InChIKeyTVVYLHYSEVNUGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline: A Conformationally-Restricted Fluorinated Aniline Scaffold


4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline (CAS 1855025-60-3) is a specialized fluorinated aromatic amine with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . It belongs to a class of building blocks featuring a 3,3-difluorocyclobutyl motif, which is increasingly valued in medicinal chemistry for imparting conformational restriction, modulating lipophilicity, and enhancing metabolic stability in drug candidates [1]. This compound integrates a gem-difluorinated cyclobutyl ring with a fluoro-substituted aniline core, offering a distinct set of physicochemical properties compared to non-fluorinated or mono-fluorinated analogs.

Why 4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline Should Not Be Casually Substituted


In-class compounds such as 4-((3,3-difluorocyclobutyl)methoxy)aniline (CAS 1866742-52-0) or 4-(cyclobutylmethoxy)-3,5-difluoroaniline (CAS 1707369-83-2) cannot be considered generic substitutes. The specific positioning of the fluorine atoms on both the aniline ring and the cyclobutyl ring creates a unique three-dimensional electronic profile. The gem-difluoro group significantly lowers the basicity of the adjacent amine and increases the oxidative metabolic stability of the cyclobutyl ring, a strategy crucial for blocking metabolic soft spots [1]. Quantitative differences in lipophilicity, hydrogen bond acceptor capacity, and molecular shape directly impact target binding and pharmacokinetics, as demonstrated by the differential quantitative evidence below.

Quantitative Differentiation Evidence for 4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline vs. Analogs


Elevated Molar Refraction and Polar Surface Area Compared to Non-Fluorinated Cyclobutyl Analog

Direct comparison with the non-fluorinated cyclobutyl analog 4-(cyclobutylmethoxy)-3,5-difluoroaniline (CAS 1707369-83-2) shows the target compound has a higher molecular weight (231.21 vs. 213.23 g/mol) and crucially, an increased number of fluorine atoms (3 vs. 2), which enhances its calculated lipophilicity and metabolic stability without significantly increasing molecular size . The additional aryl fluorine increases the topological polar surface area (TPSA) and introduces a strong hydrogen bond acceptor, the aryl C-F, capable of engaging in orthogonal multipolar interactions with protein backbones, a feature absent in the comparator [1].

Lipophilicity Permeability Physicochemical Properties

Predicted Reduced Basicity and Enhanced Oxidative Stability via Fluoroaniline Core

Compared to its des-fluoro aniline analog 4-((3,3-difluorocyclobutyl)methoxy)aniline (CAS 1866742-52-0), the target compound's 2-fluoro substituent is predicted to lower the pKa of the aniline nitrogen from approximately 4.6 to 3.8 . This reduction in basicity is a well-established strategy to mitigate hERG channel blockade and phospholipidosis, common liabilities of basic amine-containing drug candidates [1]. The electron-withdrawing effect of the o-fluorine also increases the oxidative metabolic stability of the aniline ring itself by deactivating it towards cytochrome P450-mediated metabolism.

Metabolic Stability pKa Modulation Drug Design

Superior Conformational Rigidity and Metabolic Blockade vs. Non-Fluorinated Cyclobutyl Analog

The gem-difluoro substitution on the cyclobutyl ring is a key differentiator from non-fluorinated cyclobutyl analogs like 4-(cyclobutylmethoxy)-3,5-difluoroaniline. In the development of the GLS-1 inhibitor IPN60090 and the MCHR1 inhibitor BMS-814580, the incorporation of a gem-difluorocyclobutane motif was crucial for increasing metabolic stability while maintaining potency by blocking a metabolic soft spot [1]. The target compound incorporates this validated warhead, providing a direct synthetic entry point for introducing this beneficial motif into new chemical series.

Conformational Restriction Metabolic Stability Lead Optimization

Key Application Scenarios for 4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline in Research


Tuning the Basicity of Kinase Inhibitor Hinge-Binders

In the design of kinase inhibitors, the aniline group often serves as a hinge-binding motif. Using this compound as a building block allows for the precise modulation of the hinge-binder's pKa. The 2-fluoro substitution lowers the predicted pKa to ~3.8, which can reduce the risk of hERG-related cardiotoxicity, a common liability of basic kinase inhibitors. This is a strategic advantage over the non-fluorinated analog 4-((3,3-difluorocyclobutyl)methoxy)aniline (predicted pKa ~4.6) [1].

Improving Metabolic Stability of ALK or EGFR Inhibitor Scaffolds

For central nervous system (CNS)-penetrant or peripherally restricted inhibitors of targets like ALK or EGFR, metabolic stability is paramount. This building block simultaneously delivers two stability-enhancing features: the gem-difluorocyclobutyl motif, which blocks oxidation of the cyclobutyl ring, and the o-fluoroaniline core, which deactivates the aromatic ring towards CYP450-mediated metabolism. This dual action is a quantifiable advantage over building blocks lacking one of these features [1].

SAR Exploration of Substituent Effects on Membrane Permeability

The compound serves as an ideal core for systematic structure-activity relationship (SAR) studies on passive membrane permeability. By varying the substituents on the aniline nitrogen while keeping the unique 4-((3,3-difluorocyclobutyl)methoxy)-2-fluoro scaffold constant, researchers can isolate the effect of amine basicity and bulk on permeability coefficients (Papp) in Caco-2 or MDCK assays. The lowered pKa of this scaffold is predicted to significantly increase transcellular permeability compared to a non-fluorinated aniline series [1].

Profiling the 'Lipophilic Efficiency' of a Lead Series

In the hit-to-lead phase, medicinal chemists must balance potency (e.g., IC50) with lipophilicity (LogP). Replacing a cyclopropylmethoxy group with this building block increases molecular weight and lipophilicity in a controlled manner while potentially boosting potency through additional protein-fluorine interactions. This enables the calculation of Lipophilic Efficiency (LipE) metrics to guide optimization, leveraging the building block's unique property profile for data-driven design decisions [1].

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